N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with an acetyl group at the 1-position and a 5-bromofuran-2-carboxamide moiety at the 7-position. The tetrahydroquinoline scaffold is notable for its prevalence in bioactive compounds, particularly in antimicrobial and anticancer agents .
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-5-bromofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-10(20)19-8-2-3-11-4-5-12(9-13(11)19)18-16(21)14-6-7-15(17)22-14/h4-7,9H,2-3,8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPKEBKYPIJRJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.
Acetylation: The tetrahydroquinoline intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Bromination: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Amidation: Finally, the brominated furan is coupled with the acetylated tetrahydroquinoline through an amidation reaction using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Chemical Reactions Analysis
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: The bromine atom on the furan ring can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
The compound exhibits a range of biological activities which can be categorized as follows:
Anticancer Activity
Research has indicated that compounds with similar structural features to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide show significant anticancer properties. Key findings include:
- Mechanism of Action : The compound induces apoptosis in cancer cells by modulating mitochondrial pathways and altering the expression of pro-apoptotic and anti-apoptotic proteins. For instance, it has been shown to increase Bax levels while decreasing Bcl-2 levels in HepG2 liver cancer cells .
- Cell Cycle Arrest : Treatment with this compound has been associated with S-phase arrest in various cancer cell lines, effectively inhibiting their proliferation .
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties:
- Bacterial Inhibition : It has shown effectiveness against a range of bacterial pathogens, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggest that it could be a viable candidate for further development as an antimicrobial agent .
- Fungal Activity : Preliminary studies indicate potential antifungal activity against common fungal strains, although further research is needed to substantiate these findings .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound and its analogs:
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogs
- Structural Insights: Acetyl vs. Bromofuran vs. Benzamide: The 5-bromofuran-2-carboxamide substituent introduces a heterocyclic ring with bromine, which could improve membrane permeability compared to the purely aromatic 4-tert-butylbenzamide group .
Computational and Crystallographic Analysis
- Structural Determination : Tools like SHELX and SIR97 () are critical for resolving the stereochemistry and electron density of such compounds. For example, SHELXL’s refinement capabilities could elucidate the acetyl group’s conformation, while SIR97’s direct methods might solve phase problems in crystallography .
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
It features a tetrahydroquinoline core, which is known for its versatility in biological applications. The presence of the bromine atom and the furan ring contributes to its unique chemical reactivity and biological interactions.
Antibacterial Properties
Research indicates that derivatives of tetrahydroquinoline compounds, including this compound, exhibit antibacterial activity against various strains of bacteria. Notably, studies have shown efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. The mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Antiviral Potential
Recent investigations have highlighted the antiviral properties of related tetrahydroquinoline compounds against coronaviruses. A study demonstrated that certain derivatives could inhibit viral replication effectively. The compound's structure allows it to interfere with viral entry or replication processes, although specific mechanisms for this compound remain to be elucidated .
Kinase Inhibition
This compound has been identified as a potential kinase inhibitor . Kinases play crucial roles in signaling pathways that regulate cell growth and proliferation. Inhibition of specific kinases may provide therapeutic benefits in cancer treatment by blocking pathways that lead to tumor growth .
Case Studies and Experimental Data
A selection of studies assessing the biological activity of related compounds is summarized below:
The biological activity of this compound can be attributed to several mechanisms:
- Cell Wall Disruption : The compound may interfere with bacterial cell wall synthesis.
- Viral Replication Interference : It potentially blocks viral entry or replication.
- Kinase Pathway Modulation : By inhibiting specific kinases, it can alter cellular signaling pathways critical for tumor growth.
Future Directions
Further research is warranted to fully understand the pharmacodynamics and pharmacokinetics of this compound. Key areas for future investigation include:
- In vivo Studies : To assess therapeutic efficacy and safety profiles.
- Mechanistic Studies : To elucidate specific pathways affected by the compound.
- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
